molecular formula C21H20N2O5S B6512297 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide CAS No. 946300-13-6

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6512297
CAS No.: 946300-13-6
M. Wt: 412.5 g/mol
InChI Key: QGXJKBWGKRTQJM-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound exhibiting unique structural and functional properties. It is characterized by a combination of tetrahydroquinoline and coumarin frameworks, which confer distinct biological and chemical attributes.

Preparation Methods

Synthetic Routes : The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide generally involves multi-step organic synthesis techniques. Typically, the preparation begins with the formation of the 1,2,3,4-tetrahydroquinoline core, followed by functionalization with ethanesulfonyl and oxo-chromene groups.

Reaction Conditions

: The specific reaction conditions may involve the use of organic solvents, controlled temperatures, and the presence of catalysts to facilitate the chemical transformations. For instance, the use of acidic or basic catalysts can influence the reaction mechanisms, promoting the formation of desired products.

Industrial Production Methods

: On an industrial scale, the synthesis can be optimized for yield and purity through continuous flow reactors or batch processing techniques. Automation and process control play crucial roles in scaling up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions : N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

: Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, while reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction processes. Substitution reactions may involve nucleophiles or electrophiles under specific conditions.

Major Products Formed

: The major products formed from these reactions depend on the specific reaction pathways and conditions employed. For example, oxidation of the compound might yield different oxo-chromene derivatives, while reduction could lead to various tetrahydroquinoline analogs.

Scientific Research Applications

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide finds applications across multiple scientific disciplines:

Chemistry

: The compound is utilized in studying reaction mechanisms, exploring novel synthetic routes, and developing new materials with advanced properties.

Biology

: In biological research, it serves as a probe for investigating enzyme interactions and cellular processes due to its unique structural features.

Medicine

: The compound is of interest in medicinal chemistry for its potential pharmacological activities. It may exhibit anti-inflammatory, anti-cancer, or anti-microbial properties, making it a candidate for drug development.

Industry

: In industrial applications, it could be used in the formulation of specialty chemicals, agrochemicals, or as intermediates in the synthesis of complex organic molecules.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets within biological systems. For instance, it may inhibit or activate enzymes, modulate receptor activity, or interact with nucleic acids, influencing cellular pathways and physiological responses.

Comparison with Similar Compounds

When comparing N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-oxo-2H-chromene-3-carboxamide to other similar compounds, its unique combination of functional groups and structural motifs stands out. Similar compounds include other tetrahydroquinoline derivatives, oxo-chromene analogs, and sulfonyl-functionalized molecules. Each of these compounds may share some chemical or biological properties, but the specific arrangement and combination of functional groups in this compound confer unique attributes that distinguish it from its counterparts.

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Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-2-29(26,27)23-11-5-7-14-9-10-16(13-18(14)23)22-20(24)17-12-15-6-3-4-8-19(15)28-21(17)25/h3-4,6,8-10,12-13H,2,5,7,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXJKBWGKRTQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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